

# A Comparative Guide to ML-290 and Other RXFP1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML-290    |           |
| Cat. No.:            | B15607984 | Get Quote |

The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including heart failure and fibrosis.[1] Activation of RXFP1 by its native ligand, relaxin-2, triggers a cascade of signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[1][2] The therapeutic potential of relaxin-2 (in its recombinant form, serelaxin) has been explored in clinical trials; however, its short serum half-life and the need for intravenous administration have limited its clinical applicability.[1][3] This has spurred the development of alternative RXFP1 agonists, including the small molecule ML-290, the peptide analog B7-33, and the more recent small molecule AZD5462. This guide provides an objective comparison of ML-290 with these other key RXFP1 agonists, supported by experimental data, to aid researchers and drug development professionals in this field.

# **Comparative Performance Data**

The following tables summarize the in vitro potency and efficacy of **ML-290** and other RXFP1 agonists in key signaling pathways. It is important to note that the cellular context can significantly influence the observed activity of these agonists.

Table 1: Potency and Efficacy of RXFP1 Agonists in cAMP Signaling



| Agonist   | Cell Line      | pEC50         | EC50     | Emax (% of<br>Relaxin-2) | Reference |
|-----------|----------------|---------------|----------|--------------------------|-----------|
| ML-290    | HEK-RXFP1      | $6.4 \pm 0.1$ | ~400 nM  | ~100%                    | [4]       |
| Relaxin-2 | HEK-RXFP1      | 10.3 ± 0.1    | ~0.05 nM | 100%                     | [4]       |
| B7-33     | HEK-RXFP1      | 5.12 ± 0.06   | ~7.6 μM  | Not reported             | [5]       |
| AZD5462   | CHO-<br>hRXFP1 | 7.7           | ~20 nM   | Not reported             | [6]       |
| AZD5462   | HEK-hRXFP1     | 7.4           | ~40 nM   | Not reported             | [6]       |

Table 2: Potency and Efficacy of RXFP1 Agonists in pERK1/2 Signaling

| Agonist   | Cell Line          | pEC50                | EC50    | Emax (% of<br>Relaxin-2) | Reference |
|-----------|--------------------|----------------------|---------|--------------------------|-----------|
| ML-290    | HEK-RXFP1          | No response          | -       | 0%                       | [4]       |
| Relaxin-2 | HEK-RXFP1          | 9.5 ± 0.3            | ~0.3 nM | 100%                     | [4]       |
| B7-33     | HEK-RXFP1          | Modest<br>potency    | -       | Lower than<br>Relaxin-2  | [5]       |
| B7-33     | Myofibroblast<br>s | Potent               | -       | High efficacy            | [5]       |
| AZD5462   | Not reported       | Activates<br>pathway | -       | Similar to<br>Relaxin-2  | [7]       |

## **Signaling Pathways**

RXFP1 activation initiates multiple downstream signaling cascades. The two most well-characterized pathways are the G $\alpha$ s-mediated activation of adenylyl cyclase, leading to cyclic AMP (cAMP) production, and a G $\alpha$ i/o-mediated pathway that involves phosphatidylinositol 3-kinase (PI3K) and leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[8][9] Different agonists can exhibit "biased agonism," preferentially activating one pathway over another.[10][11] **ML-290**, for instance, is a biased agonist that potently activates



the Gαs-cAMP pathway but does not directly stimulate pERK1/2 in some cell types.[4] In contrast, B7-33 shows a preference for the pERK pathway over the cAMP pathway in cells that endogenously express RXFP1.[5][12]



Click to download full resolution via product page

**RXFP1 Signaling Pathways** 

# **Experimental Protocols**

The characterization of RXFP1 agonists typically involves a series of in vitro assays to determine their potency and efficacy in specific signaling pathways. Below are representative protocols for cAMP accumulation and pERK1/2 phosphorylation assays.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1, RXFP1 cAMP qHTS assay protocol Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Further Developments towards a Minimal Potent Derivative of Human Relaxin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to ML-290 and Other RXFP1
  Agonists]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15607984#comparing-ml-290-with-other-rxfp1-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com